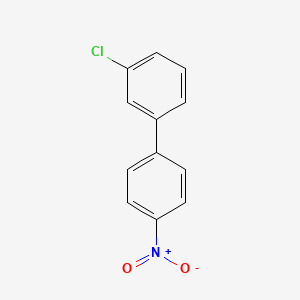

1-Chloro-3-(4-nitrophenyl)benzene

説明

1-Chloro-3-(4-nitrophenyl)benzene (1-Cl-3-NPB) is an aromatic compound that is widely used in scientific research. It is an important component of many synthetic pathways and is used in the synthesis of a variety of compounds. 1-Cl-3-NPB is also used as a reagent in many biochemical and physiological studies.

科学的研究の応用

Synthesis of Advanced Pharmaceutical Intermediates

1-Chloro-3-(4-nitrophenyl)benzene: serves as a precursor in the synthesis of various pharmaceutical intermediates. Its chemical structure allows for further functionalization, leading to the creation of complex molecules used in drug development. For instance, it can undergo palladium-catalyzed coupling reactions to form compounds that are pivotal in the synthesis of new therapeutic agents .

Material Science and Polymer Research

This compound’s nitro group can act as a cross-linking facilitator in polymer chains, enhancing the thermal and mechanical properties of the resulting materials. Researchers explore its incorporation into polymers to develop new materials with improved durability and resistance to degradation .

Dyes and Pigments Production

The nitro group of 1-Chloro-3-(4-nitrophenyl)benzene is a chromophore, which can be utilized in the synthesis of dyes and pigments. It’s particularly useful in creating compounds for colorfast dyes in the textile industry, providing bright and stable colors that are resistant to washing and light exposure .

Agrochemical Synthesis

In agrochemistry, this compound is used to synthesize pesticides and herbicides. Its ability to disrupt biological pathways in pests makes it a valuable starting material for the development of new agrochemicals that are more effective and environmentally friendly .

Organic Electronics

The benzene rings in 1-Chloro-3-(4-nitrophenyl)benzene can contribute to the pi-conjugation systems necessary for organic semiconductors. These materials are essential for the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Catalysis and Chemical Reactions

The compound is also used in catalysis research. Its stable aromatic structure can be modified to create ligands for catalysts that facilitate various chemical reactions, including those that are important for environmental remediation processes .

Nanotechnology

Researchers are investigating the use of 1-Chloro-3-(4-nitrophenyl)benzene in the field of nanotechnology. It can be used to modify the surface properties of nanoparticles, thereby influencing their interaction with biological systems for applications such as drug delivery .

Analytical Chemistry

In analytical chemistry, 1-Chloro-3-(4-nitrophenyl)benzene can be used as a standard or reagent in various spectroscopic methods. Its distinct absorbance properties make it suitable for calibrating instruments and validating analytical methods .

特性

IUPAC Name |

1-chloro-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKNPNHETDDFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466927 | |

| Record name | 1-Chloro-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952-22-7 | |

| Record name | 1-Chloro-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

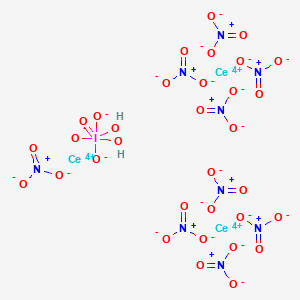

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)

![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)

![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)